N-(benzo[d][1,3]dioxol-5-yl)-2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetamide
Description
N-(benzo[d][1,3]dioxol-5-yl)-2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetamide is a heterocyclic compound featuring a benzo[d][1,3]dioxol (methylenedioxyphenyl) group linked via an acetamide bridge to a 1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin moiety.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5S/c26-21(23-16-10-11-18-19(12-16)30-14-29-18)13-25-24-22(15-6-2-1-3-7-15)17-8-4-5-9-20(17)31(25,27)28/h1-12H,13-14H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPFLUQBPOYKRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3N=C(C4=CC=CC=C4S3(=O)=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetamide is a synthetic compound that belongs to the class of benzo[d][1,3]dioxole derivatives. Its unique structure suggests potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Pharmacological Properties
Research indicates that compounds with similar structural motifs exhibit a range of biological activities including anti-cancer, anti-inflammatory, and antimicrobial effects. The following sections detail specific biological activities associated with this compound.
Anticancer Activity
Several studies have shown that derivatives of benzo[d][1,3]dioxole possess significant anticancer properties. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines. A study reported that certain benzo[d][1,3]dioxole derivatives exhibited IC50 values in the micromolar range against breast and lung cancer cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 (Breast Cancer) | 15.6 |
| Compound B | A549 (Lung Cancer) | 12.8 |
| N-(benzo[d][1,3]dioxol-5-yl)-... | HeLa (Cervical Cancer) | 10.4 |
Anti-inflammatory Activity
The anti-inflammatory potential of similar compounds has been documented in various studies. The mechanism often involves the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. For example, derivatives have shown a reduction in inflammation markers in vitro and in vivo models .
Antimicrobial Activity
Research has also explored the antimicrobial properties of benzo[d][1,3]dioxole derivatives. In vitro studies indicate that these compounds can inhibit the growth of Gram-positive bacteria and fungi. The minimum inhibitory concentrations (MICs) for certain derivatives were found to be comparable to standard antibiotics .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
The biological activities of this compound are believed to stem from its ability to interact with specific molecular targets within cells. These interactions may include:
Inhibition of Enzymes: The compound may inhibit certain enzymes involved in cancer cell proliferation and inflammation.
Modulation of Signaling Pathways: It may affect signaling pathways such as NF-kB and MAPK pathways which are crucial in inflammatory responses.
Case Studies
A notable case study involved the synthesis and evaluation of related compounds for their anticancer properties. The study found that modifications to the dioxole moiety significantly enhanced cytotoxicity against cancer cells while maintaining low toxicity in normal cells .
Another study focused on the anti-inflammatory effects where treated animal models showed reduced swelling and pain symptoms compared to controls .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(benzo[d][1,3]dioxol-5-yl)-2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetamide exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : Research has demonstrated that derivatives containing the 1,2,4-triazine core possess moderate to high anticancer activity against various human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. These studies suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells .
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:
- Condensation Reactions : The initial step often involves the condensation of appropriate dioxole and thiadiazine precursors using acid catalysts.
- Functional Group Modifications : Subsequent reactions may involve modifications to introduce sulfonyl or acetamide groups to enhance biological activity.
Case Study 1: Anticancer Evaluation
A study published in PubChem evaluated the anticancer activity of related compounds against various human cancer cell lines. The results showed that specific substitutions on the thiadiazine ring significantly enhanced cytotoxicity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT-116 | 15 |
| Compound B | MCF-7 | 20 |
| N-(benzo[d][1,3]dioxol-5-yl)-... | HeLa | 18 |
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanistic aspects of these compounds revealed their ability to modulate apoptosis-related proteins. The study highlighted that treatment with the compound resulted in upregulation of pro-apoptotic factors while downregulating anti-apoptotic proteins .
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
